2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide
CAS No.: 16622-21-2
Cat. No.: VC21071442
Molecular Formula: C15H14INS
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16622-21-2 |
|---|---|
| Molecular Formula | C15H14INS |
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | 2-benzyl-3-methyl-1,3-benzothiazol-3-ium;iodide |
| Standard InChI | InChI=1S/C15H14NS.HI/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | CPUOVEUALXBVDP-UHFFFAOYSA-M |
| SMILES | C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-] |
| Canonical SMILES | C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-] |
Introduction
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a heterocyclic compound with the molecular formula C16H16INS, although some sources list it as C15H14INS due to differences in how the molecular structure is interpreted . This compound is a derivative of benzothiazole, a heterocyclic ring system containing sulfur and nitrogen atoms. The presence of both benzyl and methyl groups confers distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Synthesis and Preparation
The synthesis of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with benzyl iodide. This reaction is carried out in a suitable solvent such as acetonitrile or ethanol under reflux conditions. After cooling the reaction mixture, the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, ensuring high yield and purity of the product.
Major Products
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfoxides, Sulfones |
| Reduction | Thioethers |
| Substitution | Substituted Benzothiazole Derivatives |
Scientific Research Applications
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
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Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
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Biology: Investigated for antimicrobial and anticancer properties.
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Medicine: Explored for drug development and as a diagnostic agent.
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Industry: Utilized in the production of dyes, pigments, and specialty chemicals.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Properties: Effective against various bacterial strains, with mechanisms possibly involving enzyme inhibition or interference with cellular processes.
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Anticancer Potential: Induces apoptosis in cancer cells through various pathways.
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Tyrosinase Inhibition: Analogous compounds show strong tyrosinase inhibitory activity, useful for treating hyperpigmentation disorders.
Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Tyrosinase Inhibition
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| Analog 1 | 17.62 |
| Analog 2 | 6.18 |
| Analog 3 | 1.12 |
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